3-(3,4-dimethoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene and oxazinone scaffold. The structure includes a 3,4-dimethoxyphenyl group at position 3 and a thiophen-2-ylmethyl substituent at position 9 (Fig. 1). The thiophene moiety introduces sulfur-based heteroaromaticity, which may improve metabolic stability compared to oxygen-containing analogs like furans .
Properties
Molecular Formula |
C24H21NO5S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-(thiophen-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C24H21NO5S/c1-27-21-8-5-15(11-22(21)28-2)18-10-16-6-7-20-19(23(16)30-24(18)26)13-25(14-29-20)12-17-4-3-9-31-17/h3-11H,12-14H2,1-2H3 |
InChI Key |
MBLUSSHKONQICR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CC=CS5)OC2=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and thiophen-2-ylmethylamine. The synthesis may proceed through a series of condensation, cyclization, and oxidation reactions under controlled conditions. Common reagents used in these reactions include acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
a. 3-(4-Chlorophenyl)-9-(Thiophen-2-ylmethyl)-9,10-Dihydrochromeno-oxazin-4-one (CAS: 929811-00-7)
- Structural Differences : Replaces the 3,4-dimethoxyphenyl group with a 4-chlorophenyl substituent.
- For example, chloro-substituted analogs may exhibit enhanced lipophilicity (higher logP) compared to methoxy derivatives, influencing membrane permeability .
- Synthetic Routes : Similar to the target compound, involving malonate-based cyclization or oxidative ring-expansion strategies .
b. 3-(3,4-Dichlorophenyl)-9-(3-Fluorobenzyl)-Chromeno-oxazin-4-one
- Structural Differences : Features dichlorophenyl and fluorobenzyl groups.
- Impact : The dual chlorine atoms increase steric bulk and electron-withdrawing effects, which may reduce solubility but enhance interactions with hydrophobic enzyme pockets. Fluorine’s electronegativity could improve metabolic stability .

c. 9-Butyl-3-(4-Methoxyphenyl)-Chromeno-oxazin-4-one
- Structural Differences : Substitutes the thiophen-2-ylmethyl group with a butyl chain and uses a 4-methoxyphenyl ring.
- The single methoxy group reduces steric hindrance compared to 3,4-dimethoxy analogs, possibly improving binding to enzymes like α-glucosidase .
Heterocyclic Modifications
a. Ferrocenyl Derivatives (e.g., Compound 12b in )
- Structural Differences : Incorporates a ferrocenyl (iron-containing) group instead of thiophen-2-ylmethyl.
- Impact: Ferrocene introduces redox activity and metal-mediated interactions, enhancing antimalarial and antitrypanosomal activities. However, increased molecular weight may reduce solubility .
b. Furan-Substituted Analogs (e.g., Compound 7 in )
- Structural Differences : Replaces thiophene with a furan-3-ylmethyl group.
- Impact : Oxygen in furan offers stronger hydrogen-bonding capacity but lower metabolic stability than sulfur in thiophene. Compound 7 demonstrated dual osteoblast-promoting and antiosteoclastogenesis effects, suggesting heterocycle choice influences tissue-specific activity .
Key Observations :
- Methoxy and chloro substituents on the phenyl ring modulate electronic and steric properties, affecting target engagement.
- Thiophene vs.
- Bulky groups (e.g., ferrocene) may limit bioavailability but enhance niche therapeutic applications .
Physicochemical Properties
Trends :
- Chloro and ferrocenyl groups increase logP, reducing aqueous solubility.
- Methoxy groups balance lipophilicity and solubility better than halogens.
Biological Activity
3-(3,4-Dimethoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one (CAS Number: 929828-69-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various studies and data.
The compound has the following chemical characteristics:
- Molecular Formula : C24H21NO5S
- Molecular Weight : 435.5 g/mol
- IUPAC Name : 3-(3,4-dimethoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
The biological activity of this compound is believed to stem from its interaction with various molecular targets in biological pathways. The presence of both aromatic and heterocyclic structures allows it to engage in multiple modes of action, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It could interact with cellular receptors that modulate signaling pathways related to inflammation and cancer.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(3,4-dimethoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exhibit significant anticancer properties. For instance:
- Cell Line Studies : Research has shown that derivatives of chromeno[8,7-e][1,3]oxazin exhibit selective cytotoxicity against various tumorigenic cell lines. The compound's structure suggests potential for enhanced stability and efficacy as an anticancer agent compared to previous analogs .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study evaluating similar compounds found that they exhibited moderate to strong antibacterial and antifungal activities:
- Minimum Inhibitory Concentration (MIC) : Compounds within this class demonstrated MIC values comparable to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli .
Comparative Antimicrobial Activity Table
| Compound Name | Target Organism | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | Antibacterial |
| Compound B | Escherichia coli | 20 | Antibacterial |
| Compound C | Candida albicans | 25 | Antifungal |
Case Studies
- Synthesis and Screening : A study synthesized various derivatives of the chromeno[8,7-e][1,3]oxazin framework and screened them for biological activity. The results suggested that modifications to the thiophenyl and methoxy groups significantly influenced the anticancer efficacy .
- In Vivo Studies : In vivo studies using animal models have shown promising results where the compound reduced tumor growth rates significantly compared to control groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

